Once-Weekly Dosing Enabled by Extended Terminal Half-Life vs. Once-Daily DPP-4 Inhibitors
Omarigliptin demonstrates a terminal elimination half-life exceeding 100 hours in humans, which is the primary pharmacokinetic driver of its once-weekly dosing schedule. This is in stark contrast to the once-daily DPP-4 inhibitors sitagliptin, alogliptin, linagliptin, saxagliptin, and vildagliptin, which all exhibit half-lives of less than 40 hours [1]. Sustained DPP-4 inhibition at trough (168 hours post-dose) of 79.2–94.0% further supports this extended dosing interval [2].
| Evidence Dimension | Terminal Elimination Half-Life (t½) |
|---|---|
| Target Compound Data | >100 hours |
| Comparator Or Baseline | Sitagliptin: ~12.4 h; Vildagliptin: ~2-3 h; Saxagliptin: ~2.5 h (parent) / 3.1 h (active metabolite); Linagliptin: >100 h (but primarily tissue-bound, different PK profile); Alogliptin: ~21 h |
| Quantified Difference | Omarigliptin's half-life is >8-fold longer than sitagliptin and >40-fold longer than vildagliptin |
| Conditions | Human pharmacokinetic studies in healthy subjects and patients with T2DM |
Why This Matters
This is the defining feature enabling once-weekly oral administration, a key differentiator for adherence in clinical studies and a unique parameter for PK/PD modeling in research.
- [1] Deacon, C.F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes Obes Metab. 13(1):7-18. View Source
- [2] Tsuchiya, S., Friedman, E., Addy, C., Wakana, A., Tatosian, D., Matsumoto, Y., Suzuki, H. and Kauh, E. (2017), Single and multiple dose pharmacokinetics and pharmacodynamics of omarigliptin, a novel, once-weekly dipeptidyl peptidase-4 inhibitor, in healthy Japanese men. J Diabetes Investig, 8: 84-92. View Source
